molecular formula C19H21ClN4O B315578 N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No.: B315578
M. Wt: 356.8 g/mol
InChI Key: WSAPOKACGQXNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound with the molecular formula C19H21ClN4O and a molecular weight of 356.85 g/mol . This compound is known for its unique structure, which includes a benzotriazole ring substituted with a butylphenyl group and a chloro group, making it an interesting subject for various chemical and industrial applications.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]propanamide

InChI

InChI=1S/C19H21ClN4O/c1-3-5-6-13-7-9-14(10-8-13)24-22-17-11-15(20)16(12-18(17)23-24)21-19(25)4-2/h7-12H,3-6H2,1-2H3,(H,21,25)

InChI Key

WSAPOKACGQXNGK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the reaction of 4-butylphenylamine with 6-chloro-2H-benzotriazole-5-carboxylic acid under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or dimethylformamide.

Chemical Reactions Analysis

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]propanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its benzotriazole ring, which imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.

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